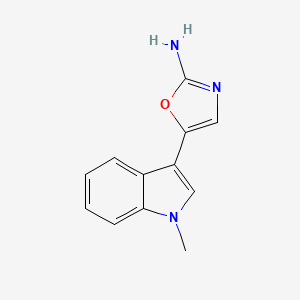

5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11N3O |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

5-(1-methylindol-3-yl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C12H11N3O/c1-15-7-9(11-6-14-12(13)16-11)8-4-2-3-5-10(8)15/h2-7H,1H3,(H2,13,14) |

InChI Key |

URIYQYWPVNJBFP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=CN=C(O3)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 1 Methyl 1h Indol 3 Yl Oxazol 2 Amine and Its Analogs

Strategies for Oxazole (B20620) Ring Formation

The formation of the oxazole ring attached to an indole (B1671886) moiety is a key synthetic challenge. Chemists have devised several strategies, including classical cyclization reactions, modern metal-catalyzed approaches, and transformations from other heterocyclic systems.

Cyclization Reactions for Oxazole Ring Construction

Cyclization reactions are a foundational approach for constructing the oxazole ring. These methods often involve the formation of an amide bond followed by a ring-closing step.

A prominent method is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com This classical approach remains a staple for forming 2,5-disubstituted oxazoles. pharmaguideline.com Another widely used technique is the reaction of α-halo ketones with primary amides. pharmaguideline.com

Oxidative cyclization of amide precursors derived from tryptophan has been successfully employed to create the 5-(3'-indolyl)-oxazole scaffold. nih.gov In this approach, amides are first prepared from tryptophan and various acid derivatives. Subsequent treatment with an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), facilitates the cyclization to form the oxazole ring. nih.gov Similarly, enamides can undergo intramolecular cyclization mediated by reagents like phenyliodine diacetate (PIDA) to yield a broad range of functionalized oxazoles. organic-chemistry.org

The synthesis of the natural alkaloids pimprinol A and C, which feature a 5-(1H-indol-3-yl)oxazole core, has been achieved through a one-pot reaction involving the treatment of 1-(1H-indol-3-yl)ethanone with L-threonine in the presence of iodine. thieme-connect.com A more divergent route to the indole-oxazole scaffold involves a one-pot Friedel–Crafts acylation followed by a Robinson–Gabriel-type cyclization. acs.org

Table 1: Key Cyclization Reactions for Indole-Oxazole Synthesis

| Reaction Name/Type | Starting Materials | Key Reagents | Product Type | Citation(s) |

|---|---|---|---|---|

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Dehydrating agents (e.g., H₂SO₄) | 2,5-Disubstituted oxazole | pharmaguideline.com |

| Oxidative Cyclization | Amides from tryptophan | DDQ | 2-Substituted phenyl-5-(3'-indolyl)-oxazoles | nih.gov |

| Oxidative Cyclization | Enamides | PIDA | Functionalized oxazoles | organic-chemistry.org |

| One-Pot Synthesis | 1-(1H-indol-3-yl)ethanone, L-threonine | I₂, DMSO | Pimprinol A (5-(1H-indol-3-yl)oxazole alkaloid) | thieme-connect.com |

| Friedel–Crafts/Robinson–Gabriel | Indole, Acylamino acid | Lewis Acid | Indole-oxazole scaffold | acs.org |

Gold-Catalyzed Heterocyclization Approaches

Gold catalysis has emerged as a powerful tool for the synthesis of heterocycles, including oxazoles, due to its high efficiency and selectivity under mild conditions. nih.govrsc.org These reactions often leverage the unique reactivity of alkynes activated by a gold catalyst.

One such strategy involves the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.gov This method provides fully substituted oxazoles and allows for further transformation of the triazene (B1217601) group. nih.gov Another approach is the gold-catalyzed annulation of alkynylsulfones with nitriles, using pyridine (B92270) N-oxides as an oxygen atom source, to produce 4-sulfonyl-1,3-oxazoles. researchgate.net

The reaction of alkynyl thioethers with nucleophilic nitrenoids, catalyzed by gold, provides a regioselective and convergent route to densely functionalized oxazoles. d-nb.info This method is significant as it demonstrates reactivity complementary to that of ynamides, which are more commonly used in such transformations. d-nb.info

Table 2: Gold-Catalyzed Syntheses of Oxazole Derivatives

| Reactants | Catalyst System | Product Type | Key Features | Citation(s) |

|---|---|---|---|---|

| Alkynyl triazenes, 1,2,4-dioxazoles | Gold catalyst | Fully-substituted oxazoles | High regioselectivity, mild conditions | nih.gov |

| Alkynylsulfones, Nitriles | IPrAuNTf₂, Pyridine N-oxide | 4-Sulfonyl-1,3-oxazoles | Diazo-free route, good functional group compatibility | researchgate.net |

| Alkynyl thioethers, Nucleophilic nitrenoids | Dichloro(pyridine-2-carboxylato)gold | Densely functionalized oxazoles | Convergent, regioselective, complementary to ynamide chemistry | d-nb.info |

Metal-Free Annulation Protocols

To avoid the use of potentially toxic or expensive metals, metal-free synthetic protocols are an attractive alternative. An efficient, metal-free carbazole (B46965) formation has been developed through the formal [2+2+2] annulation of indoles, ketones, and nitroolefins, promoted by ammonium (B1175870) iodide. researchgate.net While this produces carbazoles, the underlying principles of annulation could be relevant.

More directly, the use of hypervalent iodine reagents like phenyliodine diacetate (PIDA) provides a metal-free method for the intramolecular oxidative cyclization of enamides to form a wide variety of functionalized oxazoles. organic-chemistry.orgnsf.gov This approach avoids heavy metals and proceeds via an oxidative carbon-oxygen bond formation. organic-chemistry.org

Transformations from Precursor Heterocyclic Systems

Another synthetic strategy involves the conversion of a pre-existing heterocyclic ring into an oxazole. A notable example is the photochemical transposition reaction that converts isoxazoles into their corresponding oxazole isomers. organic-chemistry.org This process can be performed in a continuous flow system, offering a rapid and mild route to di- and trisubstituted oxazoles. organic-chemistry.org Additionally, oxazoles can serve as precursors themselves; for instance, they can be converted to imidazoles upon reaction with ammonia (B1221849) or formamide. pharmaguideline.com The synthesis of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids has also been reported, which are structural isomers of the target oxazole class. nih.gov

Synthesis of the 1-Methyl-1H-indole Moiety

The synthesis of the N-methylated indole core is a prerequisite for obtaining the final target compound. Classical methods for indole synthesis and subsequent N-methylation are well-established.

Classical Indole Synthesis Routes Relevant to N-Methylated Indoles

The methylation of the indole nitrogen is a common transformation. A classical method involves treating indole with a strong base like sodium amide (NaNH₂) in liquid ammonia, followed by the addition of methyl iodide. orgsyn.org Other methylating agents such as methyl p-toluenesulfonate have also been used effectively. orgsyn.org

More recently, a copper-catalyzed cross-dehydrogenative coupling reaction has been reported for the synthesis of 1-methyl-1H-indole-3-carboxylates from N,N-dimethylaniline and phenyl bromoacetate (B1195939) derivatives. thieme-connect.com This method offers good to excellent yields and proceeds under relatively simple conditions. thieme-connect.com Direct synthesis of other 1-methyl-1H-indole derivatives, such as 1-(1-Methyl-1H-indole-4-yl)ethanone, can be achieved by treating 1-methyl-1H-indole-4-carboxylic acid with methyl lithium. prepchem.com

Table 3: Methods for the Synthesis of 1-Methyl-1H-indole Derivatives

| Method | Starting Material(s) | Key Reagents/Catalyst | Product | Citation(s) |

|---|---|---|---|---|

| N-Alkylation | Indole, Methyl iodide | Sodium amide (NaNH₂) | 1-Methylindole (B147185) | orgsyn.org |

| N-Alkylation | Indole, Methyl p-toluenesulfonate | Sodium carbonate | 1-Methylindole | orgsyn.org |

| Cross-Dehydrogenative Coupling | N,N-Dimethylaniline, Phenyl bromoacetate | Cu(OAc)₂·H₂O | Phenyl 1-methyl-1H-indole-3-carboxylate | thieme-connect.com |

| Organometallic Addition | 1-Methyl-1H-indole-4-carboxylic acid | Methyl lithium | 1-(1-Methyl-1H-indole-4-yl)ethanone | prepchem.com |

Functionalization Strategies at the Indole C-3 Position

The inherent reactivity of the indole ring often directs functionalization to the C-3 position. chim.it This predisposition is exploited in the synthesis of indole-oxazole compounds. A key precursor for many syntheses is 3-acetyl indole, which serves as a starting point for building a wide array of bioactive indole alkaloids, including those with an oxazole moiety. researchgate.net

Cross-dehydrogenative coupling (CDC) reactions have become a powerful, atom-economical method for creating C-C and C-X bonds at the indole C-3 position without the need for pre-functionalization. chim.it For instance, palladium-catalyzed oxidative coupling can introduce alkynyl groups at this position, which can then be further elaborated into the oxazole ring. chim.it Another approach involves the transition metal-free C3-alkylation of indoles using α-heteroaryl-substituted methyl alcohols, mediated by cesium carbonate and Oxone®. rsc.org This method is notable for its applicability to a range of functionalized indoles. rsc.org

Furthermore, the introduction of a formyl group at the C-3 position can direct subsequent C-H activation to the C-4 position, a less reactive site on the benzene (B151609) portion of the indole ring. nih.gov This regioselectivity is crucial for synthesizing specifically substituted indole derivatives. nih.gov

Coupling Strategies for Indole and Oxazole Units

The assembly of the final indole-oxazole scaffold relies on robust coupling strategies that efficiently link the two heterocyclic systems.

Synthetic Routes for Indole-Oxazole Linkages

A prevalent strategy for forging the indole-oxazole linkage involves the reaction of a functionalized indole with a precursor to the oxazole ring. Oxidative coupling reactions have shown significant utility in directly connecting indoles with other nucleophiles. rsc.org These reactions often occur at the C-3 position of the indole due to its intrinsic nucleophilicity. rsc.org

One-pot syntheses have been developed to streamline the process. For example, an iodine-catalyzed oxidative annulation of 3-cyanoacetylindoles with benzylamines provides a convenient route to 5-(3-indolyl)oxazoles under mild conditions. researchgate.net Another efficient method involves a three-component reaction of propargyl amine and acid chlorides, which proceeds through an amidation-coupling-cycloisomerization (ACCI) sequence to form 2,5-disubstituted oxazoles. nih.gov

Palladium-catalyzed cross-coupling reactions are also instrumental in connecting the indole and oxazole cores. researchgate.net These methods offer high efficiency and are adaptable for creating complex natural product structures. researchgate.net

Integration of the Oxazol-2-amine Scaffold

The formation of the oxazol-2-amine moiety is a critical step. A common method for synthesizing 2-aminooxazoles involves the cyclization of α-haloketones with urea (B33335) or cyanamide (B42294) derivatives. While effective, the use of highly toxic reagents like cyanogen (B1215507) bromide in some traditional methods has prompted the development of safer alternatives. acs.org

More recent approaches focus on the direct C-2 amination of pre-formed oxazole rings, though these can require transition metal catalysts and high temperatures. acs.org An innovative, metal-free, one-pot amination of benzoxazole-2-thiol with various amines has been developed, proceeding via an intramolecular Smiles rearrangement. acs.org This method is notable for its operational simplicity and broad substrate scope. acs.org

The synthesis of 2-aminooxazole derivatives has also been achieved through the reaction of α-bromoketones with benzylamines under visible-light photocatalysis at room temperature, offering a more sustainable approach. organic-chemistry.org

Derivatization and Structural Modifications

To explore structure-activity relationships and optimize biological activity, further modifications of the core 5-(1-methyl-1H-indol-3-yl)oxazol-2-amine structure are often necessary.

Amination Reactions on the Oxazole Ring

Direct amination of the oxazole ring is a key strategy for introducing or modifying the 2-amine group. While direct nucleophilic substitution at the C-2 position is possible, especially with a good leaving group, alternative methods are often employed. wikipedia.org For instance, N-substituted aminobenzoxazoles can be synthesized efficiently through various modern methods that avoid harsh conditions. acs.org

The table below summarizes amination strategies for oxazole rings:

| Method | Reagents | Key Features |

|---|---|---|

| Cyclization | 2-aminophenols, BrCN | Traditional but uses highly toxic BrCN. acs.org |

| Direct C-2 Amination | Benzoxazoles, Amines | Often requires transition metal catalysts and high temperatures. acs.org |

| Smiles Rearrangement | Benzoxazole-2-thiol, Amines, Chloroacetyl chloride | Metal-free, one-pot, wide amine scope. acs.org |

Substitutions and Transformations on the Indole Ring System

The indole ring system offers multiple sites for further functionalization, allowing for the fine-tuning of the molecule's properties. Electrophilic substitution reactions typically occur at the C-3 position, but if this is blocked, substitution can be directed elsewhere. youtube.com The presence of electron-withdrawing groups on the benzene portion of the indole can activate it for nucleophilic substitution. youtube.com

Halogenation of the indole ring, particularly iodination and bromination, provides a handle for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce a variety of substituents. chim.it For example, N-protected indoles can undergo regioselective C-3 zincation followed by a Negishi coupling to introduce aryl or heteroaryl groups. chim.it

The table below outlines common derivatization reactions on the indole ring:

| Reaction Type | Position(s) | Reagents/Conditions | Purpose |

|---|---|---|---|

| Electrophilic Substitution | C-3 (typically) | Various electrophiles | Introduction of functional groups. youtube.com |

| Halogenation | Various | I2/KOH, NBS | Precursor for cross-coupling. chim.it |

| Cross-Coupling | Halogenated positions | Pd catalysts, boronic acids/organozincs | C-C bond formation. chim.it |

| Alkylation/Benzylation | C-3 | Alkyl/benzyl halides | Introduction of alkyl/benzyl groups. youtube.com |

Chemical Reactivity and Transformations of 5 1 Methyl 1h Indol 3 Yl Oxazol 2 Amine

Reactivity of the Oxazol-2-amine Core

The oxazole (B20620) ring, while aromatic, exhibits a higher degree of reactivity and lower stability towards both nucleophilic and electrophilic reagents compared to more classical aromatic systems. scribd.com The presence of the amino group at the 2-position significantly modifies the properties of the oxazole ring, introducing its own set of reactive pathways. scribd.com

Nucleophilic Reactions of the Amine Group

The exocyclic amine group at the 2-position of the oxazole ring is a primary site for nucleophilic reactions. Its reactivity is comparable to other 2-aminooxazole derivatives, which readily undergo reactions such as acylation, alkylation, and condensation. scribd.com

Acylation: The amine can be acylated using various acylating agents like acid chlorides or anhydrides to form the corresponding N-(5-(1-methyl-1H-indol-3-yl)oxazol-2-yl)amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the amine group can be achieved with alkyl halides. However, the potential for N-alkylation at the oxazole ring nitrogen exists, and reaction conditions would need to be carefully controlled to favor substitution on the exocyclic amine. pharmaguideline.com

Condensation Reactions: The amine group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are often reversible and catalyzed by acid.

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed cross-coupling reaction offers a versatile method for forming N-aryl and N-heteroaryl bonds. It has been successfully applied to 2-aminooxazoles, suggesting its applicability to 5-(1-methyl-1H-indol-3-yl)oxazol-2-amine for the synthesis of more complex derivatives. nih.gov

Table 1: Examples of Nucleophilic Reactions of the Amine Group

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acetyloxazol-2-amine |

| Alkylation | Methyl iodide | N-methyloxazol-2-amine |

| Schiff Base Formation | Benzaldehyde | N-benzylideneoxazol-2-amine |

| Buchwald-Hartwig Coupling | Aryl bromide | N-aryloxazol-2-amine |

Electrophilic Aromatic Substitution on the Oxazole Ring

The oxazole ring is generally deactivated towards electrophilic aromatic substitution due to the presence of the electronegative nitrogen and oxygen atoms. oxfordsciencetrove.comyoutube.com However, the activating effect of the 2-amino group can facilitate substitution at the C5-position. wikipedia.org In the case of this compound, the C5-position is already substituted. Therefore, electrophilic attack on the oxazole ring is less likely compared to reactions on the more electron-rich indole (B1671886) moiety. If substitution were to occur, it would likely be directed to the C4-position, though this is generally less favored than C5 substitution in activated oxazoles. pharmaguideline.comtandfonline.com

Reactivity of the 1-Methyl-1H-indole Moiety

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in The presence of the methyl group on the nitrogen atom (N1) prevents reactions at this site and can influence the regioselectivity of substitution on the pyrrole (B145914) ring.

Electrophilic Substitution Reactions on the Indole Ring

Electrophilic substitution is the dominant reaction type for indoles. bhu.ac.in The most favored position for electrophilic attack is the C3-position of the pyrrole ring, as the resulting cationic intermediate is stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in Since the C3-position in the target molecule is already substituted with the oxazole ring, electrophilic attack will be directed to other positions on the indole nucleus.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the indole ring. quimicaorganica.org The position of substitution (e.g., C2, C4, C6) would depend on the specific reaction conditions and the directing effects of the existing substituents.

Nitration: Nitration can be achieved using reagents like nitric acid in acetic anhydride. quimicaorganica.org The substitution pattern would need to be carefully determined.

Sulfonation: Sulfonation can be performed with a sulfur trioxide-pyridine complex under mild conditions to avoid polymerization. quimicaorganica.org

Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups, respectively, onto the indole ring. nih.gov The regioselectivity would be a key consideration. In cases where the C3 position is blocked, substitution may occur at C2 or on the benzene portion of the indole ring, typically at C6. bhu.ac.in

Vilsmeier-Haack Formylation: This reaction, using a mixture of phosphorus oxychloride and dimethylformamide, introduces a formyl group, typically at the C3-position. quimicaorganica.org With the C3-position occupied, formylation might occur at less favorable positions or not at all under standard conditions.

Table 2: Potential Electrophilic Substitution Reactions on the Indole Ring

| Reaction Type | Reagent Example | Potential Position of Substitution |

| Halogenation | N-Bromosuccinimide (NBS) | C2, C4, C5, C6, or C7 |

| Nitration | Nitric acid/Acetic anhydride | C2, C4, C5, C6, or C7 |

| Sulfonation | SO₃-Pyridine complex | C2, C4, C5, C6, or C7 |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | C2 or C6 |

Reactions Involving the N1-Methyl Group

The N1-methyl group is generally stable. However, under certain conditions, it could potentially be involved in reactions. For instance, strong bases could potentially deprotonate the methyl group, creating a carbanion that could react with electrophiles, although this is not a common reaction pathway for N-methylindoles. The presence of the methyl group at the N1 position of pseudouridine, a structurally related compound, has been shown to have minimal impact on certain reactions. nih.gov

Structural Elucidation and Characterization Techniques for Reaction Products

Following any chemical transformation of this compound, a combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification and characterization of the resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is crucial for determining the number and connectivity of protons in the molecule. Chemical shifts and coupling constants provide detailed information about the substitution pattern on both the oxazole and indole rings. For example, the disappearance of a specific aromatic proton signal and the appearance of a new signal would indicate the position of an electrophilic substitution. NOESY experiments can be used to determine the spatial proximity of protons, which is particularly useful for confirming the regiochemistry of substitution. nih.gov

¹³C NMR: This provides information on the carbon skeleton of the molecule. Changes in the chemical shifts of the carbon atoms directly attached to or near the site of reaction are indicative of a successful transformation.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the product, allowing for the determination of its elemental composition. This is a primary method for confirming the identity of a newly synthesized compound. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique is used to determine the fragmentation pattern of the molecule. nih.gov By analyzing the fragment ions, the structure of the parent molecule can be deduced. For instance, the loss of specific substituent groups can confirm their presence and location in the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, in an acylation reaction of the amine group, the appearance of a strong carbonyl (C=O) absorption band in the IR spectrum of the product would confirm the success of the reaction.

X-ray Crystallography: When a suitable single crystal of a reaction product can be obtained, X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the molecule and confirming its stereochemistry and regiochemistry. nih.gov

Table 3: Spectroscopic and Spectrometric Data for Structural Elucidation

| Technique | Information Obtained | Example Application |

| ¹H NMR | Proton environment, connectivity, and spatial proximity. | Determining the position of electrophilic substitution on the indole ring. |

| ¹³C NMR | Carbon framework of the molecule. | Confirming changes in the carbon skeleton after a reaction. |

| HRMS | Exact mass and elemental composition. | Verifying the molecular formula of a new product. |

| MS/MS | Fragmentation pattern and structural fragments. | Elucidating the structure by analyzing how the molecule breaks apart. |

| IR Spectroscopy | Presence of functional groups. | Confirming the addition of a carbonyl group after acylation. |

| X-ray Crystallography | Definitive 3D molecular structure. | Unambiguously determining the regiochemistry of a substitution reaction. nih.gov |

Structure Activity Relationship Sar Studies of 5 1 Methyl 1h Indol 3 Yl Oxazol 2 Amine Derivatives

Importance of the Indole (B1671886) N1-Methyl Group for Biological Activity

The substitution at the N1 position of the indole ring plays a critical role in modulating the biological activity of 5-(indol-3-yl)oxazole derivatives. While many natural and synthetic derivatives possess a free N-H group, methylation at this position, as in 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine, can significantly influence the compound's properties.

In a series of 5-(3-indolyl)oxazoles synthesized and tested for antioxidative activity, the presence of a substituent on the indole nitrogen was a common feature. nih.gov While direct comparisons with N1-unsubstituted analogs were not the primary focus of this specific study, the potent activity of the synthesized N-substituted compounds underscores the compatibility of N1-substitution with antioxidant effects. nih.gov

For other biological targets, the N1-methyl group can be crucial. For instance, in the development of dual EGFR/VEGFR-2 inhibitors, the presence and nature of substituents on the indole core were found to be important for activity. nih.gov While not directly on the N1 position in the cited example, it highlights the sensitivity of the indole scaffold to substitutions. The indole nucleus is a key element in many molecules with significant biological activity, and modifications, including N-alkylation, can alter their interaction with biological targets. nih.gov

| Compound/Analog Type | Observation | Reference |

| N1-Substituted 5-(3-indolyl)oxazoles | Showed potent antioxidative activity. | nih.gov |

| Indole-based EGFR/VEGFR-2 inhibitors | Substitutions on the indole core are important for activity. | nih.gov |

Role of the Indole C-3 Substitution Pattern

The linkage of the oxazole (B20620) ring to the C-3 position of the indole core is a defining feature of this class of compounds. researchgate.net The C-3 position of indole is a common site for functionalization in the development of bioactive molecules due to its favorable reactivity and the orientation it provides for substituents to interact with biological targets. nih.gov

The vast spectrum of biological activities exhibited by indole derivatives is often attributed to functionalization at the C-3 position. nih.gov In the case of this compound, the C-3 linkage to the oxazole ring is fundamental to its core structure. Studies on various indole-heterocycle hybrids have consistently shown that the nature of the substituent at C-3 is a key determinant of activity. nih.govresearchgate.net For example, in a series of indole-2-carboxamides, the substituent at the C-3 position was found to be critical for antiproliferative activity. nih.gov

| Feature | Importance | Reference |

| C-3 Linkage | Fundamental for the core structure and biological activity. | researchgate.netnih.gov |

| Nature of C-3 Substituent | Key determinant of biological activity in various indole-heterocycle hybrids. | nih.govnih.govresearchgate.net |

| Indole Ring Electronics | Substituents at other positions can modulate the activity of C-3 substituted indoles. | nih.gov |

Significance of the Oxazol-2-amine Core Architecture

The oxazol-2-amine moiety is a critical component contributing to the biological profile of the title compound. The oxazole ring itself is a privileged scaffold in medicinal chemistry, known to be present in a wide array of biologically active compounds. nih.govnih.gov When combined with an amine group at the 2-position, it introduces a key hydrogen bond donor and acceptor site, which can be crucial for target interaction.

In a study of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, a structurally related class of compounds, the 2-amino group was a constant feature in the active analogs, suggesting its importance for antimicrobial and antioxidant activities. researchgate.net Although the heterocycle is an oxadiazole, the principle of a 2-amino substituted five-membered heterocycle linked to an indole is comparable.

The synthesis of various 2-amino-5-substituted 1,3,4-oxadiazoles has led to the discovery of compounds with muscle relaxant properties, further highlighting the pharmacological potential of the 2-amino-heterocycle motif. acs.org The oxazole ring, being a stable aromatic system, serves as a rigid linker, positioning the 2-amino group and the indole moiety in a defined spatial orientation. This rigidity can be advantageous for high-affinity binding to a biological target.

| Structural Feature | Significance | Reference |

| Oxazole Ring | Privileged scaffold in medicinal chemistry. | nih.govnih.gov |

| 2-Amino Group | Provides key hydrogen bonding capabilities. | researchgate.net |

| 2-Amino-Heterocycle Motif | Associated with various pharmacological activities. | researchgate.netacs.org |

| Rigidity of Oxazole | Positions substituents in a defined spatial orientation for target binding. |

Impact of Substitutions on the Oxazole Ring

While the parent compound is this compound, substitutions on the oxazole ring itself can dramatically alter biological activity. In a study of 2-substituted phenyl-5-(3'-indolyl)-oxazoles, various substituents on the phenyl group at the 2-position of the oxazole led to significant differences in antioxidative activity. nih.gov This demonstrates that the 2-position of the oxazole is a key site for modification.

Similarly, the synthesis of 5-(3-indolyl)oxazoles with different substituents has been a strategy to develop compounds with a range of biological effects, including anticancer and antimicrobial activities. nih.govresearchgate.net The van Leusen oxazole synthesis is a versatile method for creating diverse 5-substituted oxazoles, allowing for the exploration of a wide chemical space. nih.gov

The impact of substitution is also seen in related heterocyclic systems. For example, in a series of indole oxadiazoles (B1248032) developed as 5-HT3 antagonists, substitution around the indole ring and variation of the heterocyclic linking group were both found to be critical for high affinity. nih.gov This suggests that a systematic exploration of substituents on both the indole and the oxazole rings is necessary to optimize the desired biological activity.

| Modification Site | Effect | Reference |

| 2-Position of Oxazole | Substitution with different groups significantly alters antioxidative activity. | nih.gov |

| General Oxazole Substitution | A strategy to develop compounds with diverse biological activities. | nih.govresearchgate.net |

| Both Indole and Heterocycle Rings | Systematic substitution is key to optimizing biological activity. | nih.gov |

Stereochemical Considerations in Related Indole-Heterocycle Analogs

Stereochemistry plays a crucial role in the biological activity of many chiral molecules. While this compound itself is not chiral, the introduction of stereocenters into related indole-heterocycle analogs can lead to significant differences in potency and selectivity.

For instance, in the development of 5-HT2C receptor agonists based on a 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine core, the (S)-enantiomer was found to have high agonistic activity, highlighting the importance of stereochemistry for this class of compounds. ebi.ac.uk Similarly, the enzymatic stereodivergent synthesis of azaspiro[2.y]alkanes, which can be related to indole-based structures, demonstrates the power of controlling stereochemistry to generate structurally diverse and pharmaceutically relevant molecules with high diastereoselectivity and enantioselectivity. acs.org

In the context of Friedel-Crafts alkylation of indoles, the use of chiral catalysts allows for the enantioselective synthesis of indole derivatives, which is crucial for producing optically active compounds with specific biological activities. researchgate.net These examples from related fields underscore that if chiral centers were to be introduced into the this compound scaffold, for example, through substitution on a side chain, the stereochemistry would likely be a critical factor for biological activity.

| Compound Class | Observation | Reference |

| 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives | The (S)-enantiomer showed high agonistic activity for the 5-HT2C receptor. | ebi.ac.uk |

| Azaspiro[2.y]alkanes | Stereodivergent synthesis yields structurally diverse and pharmaceutically relevant molecules with high stereoselectivity. | acs.org |

| Indole derivatives via Friedel-Crafts alkylation | Chiral catalysts enable the synthesis of optically active compounds with specific biological activities. | researchgate.net |

Molecular Mechanisms of Action and Biological Targets in Vitro & Preclinical

Target Identification and Validation Approaches

Enzyme Modulation Potential

Derivatives of the core indole (B1671886) structure have been explored for their ability to modulate enzyme activity. For instance, a series of N-substituted indole-based analogs were designed and synthesized to act as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease. nih.gov Two such compounds, 4b and 4e, demonstrated significant inhibitory activity against MAO-B with IC50 values of 1.65 µM and 0.78 µM, respectively. nih.gov Further kinetic analysis of compound 4e revealed a competitive mode of inhibition. nih.gov

Additionally, related indole-containing compounds have been investigated for their effects on other enzymes. For example, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid was predicted through molecular docking to interact with leukotriene A4 hydrolase (LLP) and thromboxane (B8750289) A synthase (TXAS), suggesting a potential for polypharmacological activity. mdpi.com

Receptor Binding Interactions

The potential for indole derivatives to interact with cellular receptors has been a key area of research. A series of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines were designed as potential pro-apoptotic Bcl-2-inhibitory anticancer agents. nih.gov Compounds from this series, particularly the 2-nitrophenyl analogue 8a and compound 8e, exhibited binding affinity to the Bcl-2 protein, which is a critical regulator of apoptosis. nih.gov Molecular modeling studies supported these findings, identifying these compounds as candidates for further development as Bcl-2 inhibitors. nih.gov

Cellular Pathway Interventions

Modulation of Cell Proliferation and Apoptosis Pathways

The influence of indole-based compounds on cell proliferation and apoptosis is a significant focus of preclinical research. A new series of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov One compound, 8l, showed significant activity against MDA-MB-231 and 4T1 cancer cells. nih.gov Mechanistic studies revealed that this compound induced apoptosis, characterized by the activation of caspase-3, increased expression of cleaved PARP and pro-apoptotic Bax, and decreased expression of anti-apoptotic Bcl-2 in MDA-MB-231 cancer cells. nih.gov The compound was also found to arrest the cell cycle in the G0/G1 phase. nih.gov

Similarly, another study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives found that a promising compound, 7d, induced apoptosis in a dose-dependent manner and arrested cells in the G2/M phase. nih.gov

Tubulin Polymerization Inhibition

Certain indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division and a target for anticancer drugs. A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed based on the known tubulin inhibitory effects of CA-4 analogues and indoles. nih.gov The most potent compound, 7d, was found to inhibit the polymerization of tubulin in a manner consistent with colchicine. nih.gov This suggests that the indole moiety can be a valuable component in the design of new tubulin polymerization inhibitors.

Interactions with Microbial Pathways

The antimicrobial potential of indole-oxadiazole derivatives has also been investigated. A series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and evaluated for their antimicrobial activities. researchgate.net One compound, 5d, which contained a chloro and methyl substituent, exhibited promising antibacterial and antifungal activities. researchgate.net Another study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid determined that it possesses slight antimicrobial activity. mdpi.com

Antibacterial Mechanisms

The antibacterial effects of compounds structurally related to 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine are attributed to several mechanisms of action, primarily targeting essential bacterial processes.

Derivatives of indolyl-oxazole have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria. iajps.comnih.gov The core mechanism often involves the inhibition of crucial enzymes or the disruption of bacterial cellular structures. For instance, some indole derivatives are known to interfere with the NorA efflux pump, a significant contributor to antibiotic resistance in Staphylococcus aureus. nih.govijpsjournal.com By inhibiting this pump, the compounds can prevent the bacteria from expelling antibiotics, thereby restoring their efficacy.

Furthermore, the oxazole (B20620) moiety is a key feature in several clinically used antibiotics. The oxazolidinone class of antibiotics, for example, which includes linezolid (B1675486), acts by inhibiting the initiation of protein synthesis in bacteria. nih.gov These compounds bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex necessary for bacterial protein translation. nih.gov While not all indolyl-oxazoles will share this exact mechanism, the presence of the oxazole ring suggests a potential for interference with bacterial protein synthesis.

Studies on various oxazole derivatives have shown that their antibacterial potency can be influenced by the substitution pattern on the core structure. nih.gov This suggests that while the indole and oxazole rings provide the basic scaffold for activity, the specific functional groups attached to these rings play a crucial role in determining the precise molecular target and the strength of the antibacterial effect.

Table 1: Antibacterial Activity of Selected Oxazole and Indole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives | Bacillus subtilis, Bacillus megatherium, Escherichia coli | High activity compared to references | iajps.com |

| Tris(1H-indol-3-yl)methylium derivatives | Gram-positive and Gram-negative bacteria | MIC range: 0.13–1.0 µg/mL | mdpi.comresearchgate.net |

| Indole-thiadiazole derivative (2c) | Methicillin-resistant Staphylococcus aureus (MRSA) | More effective than ciprofloxacin | nih.gov |

| Indole-triazole derivative (3d) | Methicillin-resistant Staphylococcus aureus (MRSA) | More effective than ciprofloxacin | nih.gov |

Antifungal Mechanisms

The antifungal properties of indolyl-oxazole and related compounds are a significant area of research, with several potential mechanisms of action identified.

A primary target for many antifungal agents is the fungal cell membrane, and specifically the biosynthesis of ergosterol (B1671047), a vital component of this membrane. Azole antifungals, for instance, inhibit the enzyme 14α-demethylase, which is crucial for ergosterol synthesis. researchgate.net The disruption of ergosterol production leads to a compromised cell membrane and ultimately, fungal cell death. Molecular docking studies on some benzimidazole-1,2,4-triazole derivatives have suggested that they may also target 14α-demethylase. researchgate.net Given the structural similarities, it is plausible that indolyl-oxazole derivatives could exert their antifungal effects through a similar mechanism.

Furthermore, some 5-(3'-indolyl)oxazole derivatives have shown broad-spectrum antifungal activity against several phytopathogenic fungi. researchgate.netresearchgate.net The indole ring itself is recognized as a critical component for the antifungal activity in natural products like pimprinine (B1677892) and streptochlorin. researchgate.net

Table 2: Antifungal Activity of Selected Indolyl Derivatives

| Compound/Derivative | Fungal Strain | Activity/Measurement (EC₅₀/Inhibition) | Reference |

|---|---|---|---|

| 3-indolyl-3-hydroxy oxindole (B195798) derivative (3u) | Rhizoctonia solani | EC₅₀ of 3.44 mg/L | mdpi.comnih.gov |

| 5-(3'-indolyl)oxazole derivative (III-9) | Botrytis cinerea | 80.8% inhibition at 50 µg/mL | researchgate.net |

| 5-(3'-indolyl)oxazole derivative (III-9) | Rhizoctonia solani | 87.2% inhibition at 50 µg/mL | researchgate.net |

| Isoindole derivative (4) | Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, Trichophyton rubrum | Showed antifungal activity | mdpi.com |

Immunomodulatory Properties

The immunomodulatory effects of compounds related to this compound suggest a potential to influence the immune response.

Studies on S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives have revealed significant immunomodulatory activity. researchgate.net Some of these compounds demonstrated a highly significant inhibition of PHA-activated T-cell proliferation, with IC₅₀ values less than 3 µg/mL. researchgate.net This suggests a potential immunosuppressive effect. The mechanism appears to be selective, as these compounds were found to have a stimulatory effect on the proinflammatory cytokine IL-1β, with no effect on IL-4 and nitric oxide (NO) production. researchgate.net

The oxazolidinone antibiotic linezolid has also been shown to possess immunomodulatory properties. nih.gov In vitro and preclinical studies have demonstrated that linezolid can suppress the phagocytic ability of immune cells, as well as the synthesis and secretion of cytokines. nih.gov This can be beneficial in reducing inflammatory damage caused by an exaggerated immune response during infections. nih.gov

The ability of these related compounds to modulate cytokine secretion and T-cell activity indicates a potential therapeutic application in conditions characterized by immune dysfunction. researchgate.netnih.gov

Table 3: Immunomodulatory Activity of Selected Indolyl-Oxadiazole Derivatives

| Compound/Derivative | Assay | Activity/Measurement (IC₅₀) | Reference |

|---|---|---|---|

| S- and N-alkylated indolyloxadiazoles (1, 2a, 2b, 2c, 2k) | PHA activated T-cell proliferation | IC₅₀ < 3 µg/mL | researchgate.net |

| S- and N-alkylated indolyloxadiazole (3b) | PHA activated T-cell proliferation | IC₅₀ = 8.6 µg/mL | researchgate.net |

| S- and N-alkylated indolyloxadiazole (2h) | Phagocytes ROS production | IC₅₀ = 2.4 µg/mL | researchgate.net |

Anti-Parasitic Activity Mechanisms

Future research into the anti-parasitic potential of indolyl-oxazole derivatives could explore their ability to inhibit key parasitic enzymes, disrupt parasite-specific metabolic pathways, or interfere with their cellular structures. The broad antimicrobial and immunomodulatory activities of related compounds suggest that this chemical class may hold promise for the development of novel anti-parasitic agents.

Preclinical Pharmacological Characterization of 5 1 Methyl 1h Indol 3 Yl Oxazol 2 Amine Analogs

In Vitro Biological Screening

The initial phase of preclinical evaluation involves a battery of in vitro assays to determine the biological activity of the synthesized compounds at a cellular and molecular level. This screening provides a foundational understanding of their potential therapeutic efficacy and mechanism of action.

Antiproliferative Activity against Cancer Cell Lines

The potential of indole-based compounds to inhibit the growth of cancer cells is a significant area of research. Several studies have investigated the antiproliferative effects of analogs of 5-(1-methyl-1H-indol-3-yl)oxazol-2-amine against various human cancer cell lines.

One study synthesized a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles and evaluated their ability to inhibit the proliferation of cancer cells. researchgate.net Among the tested compounds, certain derivatives demonstrated notable activity. researchgate.net For instance, compounds 6i and 6t from this series were identified as having the most potent antiproliferative effects. researchgate.net

Another investigation focused on 5-methoxyindole (B15748) tethered C-5 functionalized isatins, which share a common indole (B1671886) core. nih.gov These compounds, designated 5a-w , exhibited a wide range of in vitro antiproliferative activity, with growth inhibition ranging from 22.6% to 97.8%. nih.gov Specifically, compounds 5o and 5w emerged as the most active, with IC₅₀ values of 1.69 and 1.91 µM, respectively. nih.gov These values indicate a potency that is four to five times greater than the reference drug, sunitinib (B231) (IC₅₀ = 8.11 µM). nih.gov Further mechanistic studies on compound 5o revealed that it induced a G1 phase arrest in the cell cycle and was also effective against the resistant NCI-H69AR cancer cell line with an IC₅₀ of 10.4 μM. nih.gov

Additionally, a series of 5-(1H-1,2,3-triazolyl)methyl- and 5-acetamidomethyl-oxazolidinone derivatives were assessed for their effects on eukaryotic cells. researchgate.net Some of these compounds displayed potent cytostatic activity against cancer cells, inhibiting proliferation by up to 70%. researchgate.net

The antiproliferative activity of these analogs is often evaluated using the MTT assay, which measures cell viability. nih.gov In a typical assay, cancer cell lines such as MCF-7 and MDA-MB-231 (breast cancer), HeLa and SiHa (cervical cancer), and non-cancerous fibroblast cells are exposed to the test compounds at various concentrations (e.g., 10 and 30 µM) for a period of 72 hours. nih.gov If significant inhibition is observed, IC₅₀ values are determined. nih.gov

Table 1: Antiproliferative Activity of Selected Indole Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5o | Not specified | 1.69 | nih.gov |

| 5w | Not specified | 1.91 | nih.gov |

| Sunitinib (control) | Not specified | 8.11 | nih.gov |

| 5o | NCI-H69AR | 10.4 | nih.gov |

| Les-6614 | K562 | 83.20 | mdpi.com |

| Les-6614 | HCT-116, HCT-116 p53-/-, MCF-7, KB3-1 | >100 | mdpi.com |

Antimicrobial Efficacy (Antibacterial, Antifungal)

The rise of antimicrobial resistance has spurred the search for new and effective antibacterial and antifungal agents. Indole derivatives have shown promise in this area.

A study on 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives revealed that some of these compounds possess significant antimicrobial properties. researchgate.net Compound 5d , in particular, exhibited promising antibacterial and antifungal activity. researchgate.net The presence of chloro and methyl substituents on the indole ring was generally associated with enhanced antimicrobial action. researchgate.net

In another study, a series of (Z)-5-(1-methyl-1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives were synthesized and evaluated. nih.gov All twenty compounds demonstrated antibacterial activity against eight Gram-positive and Gram-negative bacterial species, with many showing greater potency than the standard antibiotic ampicillin (B1664943) against all tested bacteria. nih.gov Notably, compounds 4h , 5b , and 5g were more effective against methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin. nih.gov

Furthermore, the antifungal activity of these compounds was investigated. For the (Z)-5-(1-methyl-1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives, the introduction of a butyric acid moiety (compound 4h ) led to a decrease in antifungal activity compared to analogs with phenylacetic or propionic acid. nih.gov In a separate study on 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, the antifungal activity of all tested compounds surpassed that of the reference agents bifonazole (B1667052) and ketoconazole. researchgate.net Compound 5g from this series was the most potent antifungal agent. researchgate.net

The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Table 2: Antibacterial Activity of Selected Indole Analogs

| Compound ID | Bacterial Strain | MIC (µM x 10⁻²) | MBC (µM x 10⁻²) | Reference |

|---|---|---|---|---|

| 5b | Various | 0.56–12.50 | 2.08–16.67 | nih.gov |

| 5j | Various | 7.68–30.74 | 15.37–61.48 | nih.gov |

Anti-Inflammatory Potential

Inflammation is a key pathological process in a wide range of diseases, and the development of new anti-inflammatory agents is of great interest. Some analogs of this compound have been evaluated for their anti-inflammatory properties.

A study on 5-substituted phenyl-N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-amines, which are structurally related to the target compound, demonstrated dose-dependent anti-inflammatory activity in vitro using a COX inhibition assay. researchgate.net Compounds that showed significant in vitro activity were further tested in vivo. researchgate.net

Another investigation into a series of 5-((6-(methylthio)benzo[d]oxazol-2-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives revealed anti-inflammatory efficacy in a carrageenan-induced paw edema model in rats. nveo.org The tested compounds exhibited anti-inflammatory activity ranging from 24.96% to 78.62% inhibition of edema, with compound P28 showing the highest activity (78.62%), which was comparable to the standard drug diclofenac (B195802) sodium (73.66%). nveo.org

Table 3: Anti-Inflammatory Activity of Selected Benzo[d]oxazole Analogs

| Compound ID | % Inhibition of Edema (after 3h) | Reference |

|---|---|---|

| P21 | 24.96 | nveo.org |

| P28 | 78.62 | nveo.org |

| Diclofenac Sodium (control) | 73.66 | nveo.org |

Enzyme Inhibition Assays

Targeting specific enzymes is a common strategy in drug discovery. Analogs of this compound have been investigated for their ability to inhibit various enzymes.

One area of focus has been the inhibition of xanthine (B1682287) oxidase (XO), an enzyme involved in the production of uric acid, which is implicated in gout. A series of N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as potential XO inhibitors. nih.gov Compound 6c from this series demonstrated potent XO inhibitory activity with an IC₅₀ value of 0.13 µM, which was 22-fold more potent than the standard drug allopurinol (B61711) (IC₅₀ = 2.93 µM). nih.gov Enzyme kinetic studies revealed that compound 6c acts as a mixed-type inhibitor of XO. nih.gov

Another target is 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. Isoxazole (B147169) derivatives have been investigated for their 5-LOX inhibitory potential. nih.gov The tested compounds showed significant, dose-dependent inhibition of the 5-LOX pathway. nih.gov

Furthermore, indole-based analogs have been designed as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.gov Compounds 4b and 4e from a series of N-substituted indole-based analogs showed potent and selective MAO-B inhibition with IC₅₀ values of 1.65 µM and 0.78 µM, respectively. nih.gov Kinetic studies of compound 4e indicated a competitive mode of inhibition. nih.gov

Table 4: Enzyme Inhibitory Activity of Selected Indole Analogs

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6c | Xanthine Oxidase | 0.13 | nih.gov |

| Allopurinol (control) | Xanthine Oxidase | 2.93 | nih.gov |

| 4b | Monoamine Oxidase B | 1.65 | nih.gov |

| 4e | Monoamine Oxidase B | 0.78 | nih.gov |

In Vivo Efficacy in Animal Models

Following promising in vitro results, the next step in preclinical characterization is to evaluate the efficacy of the compounds in living organisms. Animal models of disease provide a more complex biological system to assess the therapeutic potential of a drug candidate.

Studies in Infectious Disease Models

The in vivo efficacy of novel antimicrobial agents is crucial for their development. A novel oxazolidinone compound, AM-7359, was evaluated in two mouse models of Staphylococcus aureus infection. nih.gov In a methicillin-susceptible S. aureus organ burden model and a methicillin-resistant S. aureus localized infection model, AM-7359 was found to be as efficacious as linezolid (B1675486). nih.gov Importantly, in a model of linezolid- and methicillin-resistant S. aureus localized thigh infection, AM-7359 was eightfold more efficacious than linezolid. nih.gov

These in vivo studies are critical for confirming the therapeutic potential of new antimicrobial candidates identified through in vitro screening and for providing data to support their progression into clinical trials.

Investigations in Inflammation Models

Analogs of this compound have been systematically evaluated for their anti-inflammatory activity, primarily utilizing the carrageenan-induced paw edema model in rats, a standard and well-accepted method for assessing acute inflammation.

In a notable study, a series of thiazolyl/oxazolyl formazanyl indoles were synthesized and evaluated for their anti-inflammatory potential. nih.gov These compounds, which share the core indole and oxazole (B20620) motifs with this compound, demonstrated a range of anti-inflammatory effects. The research highlighted that the introduction of different substituents on the indole and formazan (B1609692) rings significantly influenced the anti-inflammatory activity. nih.gov

The most active compounds in this series exhibited a significant reduction in paw edema, with some showing efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), phenylbutazone. nih.gov This suggests that the indole-oxazole scaffold is a promising backbone for the development of novel anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Oxazolyl Formazanyl Indole Analogs

| Compound | Structure | % Inhibition of Edema |

|---|---|---|

| 3a' | 3-(2'-chloro indolidene amino oxazol-4'-yl)-2-(4-chlorophenyl) indole | Moderate |

| 3b' | 3-(2'-methyl indolidene amino oxazol-4'-yl)-2-(4-chlorophenyl) indole | Good |

| 3c' | 3-(2'-methoxy indolidene amino oxazol-4'-yl)-2-(4-chlorophenyl) indole | Moderate |

| 3d' | 3-(2'-hydroxy indolidene amino oxazol-4'-yl)-2-(4-chlorophenyl) indole | Moderate |

| Phenylbutazone | - | High |

Data derived from a study on thiazolyl/oxazolyl formazanyl indoles, which are structurally related to this compound. nih.gov

Further research into other related indole derivatives has also underscored their anti-inflammatory potential. For instance, studies on 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide have shown that it can significantly reduce inflammation markers in in vitro assays. While not a direct analog, the shared indole core suggests a class effect that warrants further investigation for this compound.

Another study focused on O-propargylated-N-acetylpyrazole analogs derived from 1,3-diarylpropenones, which also demonstrated noteworthy anti-inflammatory effects in the carrageenan-induced rat paw edema model. nih.gov Several compounds in this series showed activity comparable to indomethacin, a potent NSAID. nih.gov

Assessment in Neurological Disease Models

The therapeutic potential of indole-based compounds extends to neurological diseases, with research pointing towards neuroprotective mechanisms. While direct studies on this compound in neurological models are not extensively documented, the evaluation of structurally related compounds provides valuable insights.

A compound of interest is T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol (B1332694) maleate), a neuroprotective agent investigated for its potential in treating neurodegenerative disorders. nih.gov In a mouse model of Parkinson's disease using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), T-817MA demonstrated significant neuroprotective effects. nih.gov Pretreatment with T-817MA attenuated the MPTP-induced decrease in dopamine (B1211576) levels and loss of tyrosine hydroxylase-immunoreactive neurons in the substantia nigra and striatum. nih.gov The protective mechanism appears to involve the blockade of lipid peroxidation. nih.gov

Table 2: Neuroprotective Effects of T-817MA in an MPTP Mouse Model

| Treatment | Dopamine Levels (Striatum) | Tyrosine Hydroxylase Immunoreactivity (Substantia Nigra) |

|---|---|---|

| Vehicle + Saline | Normal | Normal |

| Vehicle + MPTP | Decreased | Decreased |

| T-817MA + MPTP | Attenuated Decrease | Attenuated Decrease |

Data based on a study of the neuroprotective agent T-817MA. nih.gov

Furthermore, research into indole-2-N-methylpropargylamine has identified it as a potent and irreversible inhibitor of monoamine oxidase B (MAO-B). nih.gov The dysregulation of MAOs is closely linked to the progression of various neurological disorders. nih.gov Computational analysis highlighted this compound as a superior MAO-B binder compared to clinically used drugs like rasagiline (B1678815) and selegiline, suggesting its potential as a more effective therapeutic agent for conditions such as Parkinson's disease. nih.gov

The collective findings from these studies on related indole-containing molecules strongly suggest that this compound and its analogs represent a promising class of compounds for the development of new treatments for both inflammatory and neurological diseases. Further focused preclinical studies on this specific chemical entity are warranted to fully elucidate its therapeutic potential.

Future Directions and Research Gaps for 5 1 Methyl 1h Indol 3 Yl Oxazol 2 Amine

Development of Novel and Efficient Synthetic Routes

The synthesis of 5-(3-indolyl)oxazoles and 2-aminooxazoles has been approached through various methods, but a standardized, high-yield protocol for 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine is not well-established. researchgate.netresearchgate.net Current synthetic strategies for related compounds often suffer from drawbacks such as the use of toxic reagents like cyanogen (B1215507) bromide, harsh reaction conditions, or the need for transition-metal catalysts. acs.org

Future research must prioritize the development of novel, efficient, and scalable synthetic routes. Key areas for exploration include:

Green Chemistry Approaches: Investigating catalyst-free reactions or the use of environmentally benign catalysts and solvents to reduce the environmental impact and cost of synthesis.

Flow Chemistry: The use of microflow reactors could offer rapid and mild reaction conditions, potentially improving yields and minimizing the formation of undesired byproducts, which can be an issue in batch syntheses of reactive indole (B1671886) derivatives. researchgate.net

A comparative analysis of potential synthetic strategies is essential to identify the most viable route for large-scale production, as illustrated in the hypothetical table below.

Table 1: Illustrative Comparison of Potential Synthetic Routes

| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Question |

|---|---|---|---|

| Transition-Metal Catalysis | High selectivity and efficiency. | Catalyst cost, toxicity, and removal from the final product. | Can a cost-effective and non-toxic catalyst be identified for the specific coupling required? |

| Iodine-Catalyzed Cyclization | Metal-free, milder conditions. | Substrate scope limitations, potential for side reactions. | Is the 1-methylindole (B147185) substrate compatible with this oxidative cyclization method? |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scalability issues, specialized equipment required. | Can microwave conditions be optimized to produce the target compound in high purity? |

| Flow Chemistry | Enhanced safety, precise control, easy scale-up. | Initial setup cost, potential for clogging. | Can a continuous flow process be developed for the key bond-forming steps? |

Comprehensive Structure-Activity Relationship and Mechanistic Elucidation

A significant research gap exists in the understanding of how the structural features of this compound contribute to its biological activity. A comprehensive Structure-Activity Relationship (SAR) study is crucial for optimizing this lead compound.

Future research should systematically explore modifications at three key positions:

The Indole Nitrogen: The presence of the methyl group at the N1 position of the indole is a key feature. Its impact on activity compared to the unsubstituted indole (NH) needs to be determined.

The Indole Ring: Substitution at the 4, 5, 6, and 7-positions of the indole ring with various electron-donating and electron-withdrawing groups could significantly influence potency and selectivity.

The 2-Amino Group: Derivatization of the primary amine on the oxazole (B20620) ring could modulate the compound's physicochemical properties, such as solubility and membrane permeability, and introduce new interactions with biological targets.

Mechanistic studies are also needed to understand how this compound exerts its effects at a molecular level. This would involve identifying the specific protein targets and signaling pathways it modulates. Techniques such as thermal shift assays, affinity chromatography, and photo-affinity labeling could be employed to de-convolute its mechanism of action.

Table 2: Proposed Template for Systematic SAR Exploration

| Modification Site | Substituent (Example) | Desired Physicochemical Change | Hypothetical Biological Target Interaction |

|---|---|---|---|

| Indole N1 | Ethyl, Propyl, Benzyl | Increased lipophilicity | Probing for additional hydrophobic pockets in the binding site. |

| Indole C5 | Fluoro, Methoxy, Cyano | Altered electronic properties | Modulating hydrogen bonding or dipole interactions. |

| Oxazole N-Amine | Acetyl, Sulfonyl, Alkyl | Altered H-bond donor capacity, increased solubility | Improving target engagement and pharmacokinetic properties. |

Exploration of Emerging Biological Activities and Therapeutic Applications

While the indole and 2-aminooxazole moieties are independently associated with a wide range of biological activities, the specific profile for this compound is largely unknown. rsc.orgnih.gov Indole derivatives have been investigated as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netnih.gov Similarly, oxazole-containing compounds have shown promise in these areas. nih.govresearchgate.net

A broad-based biological screening of this compound is a critical next step. Future research should focus on evaluating its efficacy in various disease models, including:

Oncology: Screening against a panel of cancer cell lines, particularly those where indole-based compounds have shown promise, such as glioblastoma. nih.gov The potential for inhibition of targets like Bcl-2 or various kinases should be explored. rsc.orgnih.gov

Infectious Diseases: Testing against a range of bacterial and fungal pathogens, especially multi-drug resistant strains, is warranted given the antimicrobial potential of related heterocyclic compounds. researchgate.netnih.gov

Neurodegenerative Diseases: The indole structure is a key component of many neuroactive compounds. Investigating the potential of this molecule to modulate targets relevant to diseases like Alzheimer's or Parkinson's could open new therapeutic avenues.

Metabolic Disorders: Some indole and isoxazole (B147169) derivatives have been explored as inhibitors of enzymes like xanthine (B1682287) oxidase, suggesting a potential role in conditions like gout. nih.gov

Advanced Computational Design and Optimization for Potency and Selectivity

In the absence of empirical data, computational modeling provides a powerful tool to predict the properties and potential biological targets of this compound. Molecular docking and virtual screening can be used to assess its binding affinity against a wide range of known protein structures.

Future computational studies should focus on:

Target Identification: Docking the compound against libraries of pharmacologically relevant proteins (e.g., kinases, proteases, GPCRs) to generate hypotheses about its primary biological targets.

Binding Mode Analysis: For promising targets, detailed molecular dynamics simulations can elucidate the specific interactions between the compound and the protein's binding site, guiding future derivatization efforts.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to identify potential liabilities early in the drug discovery process and guide the design of analogs with improved pharmacokinetic profiles.

Strategic Derivatization Towards Specific Disease Areas

Once initial biological activities are identified, a focused and strategic derivatization program will be essential to enhance potency, selectivity, and drug-like properties for a specific disease. For example, if the compound shows promising anticancer activity, derivatives could be designed to improve solubility for intravenous administration or to enhance penetration of the blood-brain barrier for treating brain tumors.

If the compound is found to be a kinase inhibitor, subsequent synthetic efforts could focus on modifying the scaffold to achieve selectivity for a particular kinase, thereby reducing off-target effects. This strategic approach, informed by SAR and computational modeling, will be key to translating the initial promise of this compound into a viable therapeutic candidate.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine and its structural analogs?

- Methodological Answer : A typical approach involves condensation reactions between indole derivatives and oxazole precursors. For example, microwave-assisted synthesis (433 K, DMF solvent) can yield oxazol-2-amine derivatives with high purity (81% yield) . Alternatively, acetic acid-mediated reflux (3–5 hours) is effective for forming heterocyclic cores, as seen in analogous indole-oxadiazole systems . Boronic ester cross-coupling (e.g., with pinacol boronate) offers a route for introducing substituents, achieving ~84% yield in related compounds .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Multimodal analysis is essential:

- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing indole NH/CH3 and oxazole amine groups .

- X-ray crystallography : Resolves stereochemical ambiguities. For instance, SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement, confirming dihedral angles between aromatic rings (e.g., 35.72° and 30.00° in a fluorophenyl-oxazole analog) .

- Mass spectrometry (EI-MS or HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers optimize reaction yields for this compound?

- Methodological Answer : Yield optimization often involves solvent selection (e.g., DMF for microwave reactions) , stoichiometric tuning (1.1 equiv of aldehyde precursors) , and catalyst screening (e.g., sodium acetate in cyclocondensation) . Recrystallization from DMF/acetic acid mixtures improves purity .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations vs. X-ray torsion angles) require cross-validation:

- DFT calculations : Compare theoretical NMR shifts with experimental data.

- Hydrogen bonding analysis : In X-ray structures, H-bonding (e.g., N–H···N interactions at 1.99–2.03 Å) can explain NMR peak broadening .

- SHELX refinement : Adjusts thermal parameters and H-atom positions to reconcile crystallographic and spectroscopic results .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biological assays?

- Methodological Answer :

- Analog synthesis : Introduce substituents at the indole 1-methyl or oxazole 5-position to probe steric/electronic effects .

- Enzyme inhibition assays : Use cholinesterase or monoamine oxidase (MAO) assays, as seen in related indole derivatives, with IC50 values to quantify activity .

- Molecular docking : Align with GPER/ER targets using software like AutoDock, referencing docking protocols for oxadiazole-indole hybrids .

Q. How can researchers design assays to evaluate antimicrobial or anticancer activity?

- Methodological Answer :

- Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains, using ciprofloxacin as a positive control .

- Anticancer : MTT assays on cell lines (e.g., MCF-7 for breast cancer) with IC50 calculations. Preclinical models (e.g., xenografts) validate in vivo efficacy .

- Antioxidant : DPPH/ABTS radical scavenging assays, correlating activity with electron-donating groups (e.g., methoxy substituents) .

Q. What computational methods predict the compound’s reactivity or stability?

- Methodological Answer :

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to predict aggregation or degradation .

- QSAR models : Use topological descriptors (e.g., Wiener index) to correlate substituents with logP or bioavailability .

Data Contradiction Analysis

Q. How should conflicting biological activity data across studies be addressed?

- Methodological Answer :

- Dose-response curves : Re-evaluate IC50 values under standardized conditions (pH, serum concentration).

- Cell line variability : Compare results across multiple lines (e.g., HEK-293 vs. HeLa) to identify tissue-specific effects .

- Metabolic stability : Assess cytochrome P450 interactions (e.g., CYP3A4 assays) to explain discrepancies in in vivo vs. in vitro activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.